4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate

Übersicht

Beschreibung

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate is a chemical compound with the empirical formula C16H13BF4O. It is known for its use as a dye, with a dye content of approximately 90%. The compound is characterized by its molecular weight of 308.08 g/mol and a melting point of 170°C (dec.) .

Vorbereitungsmethoden

The synthesis of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate typically involves the reaction of 4-methyl-2-phenyl-1-benzopyrylium with tetrafluoroboric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .

Analyse Chemischer Reaktionen

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate has several scientific research applications:

Chemistry: It is used as a dye in various chemical experiments and analyses.

Biology: The compound can be used in biological staining techniques to visualize cellular components.

Medicine: Research into potential medical applications includes its use in diagnostic imaging and as a marker in certain assays.

Industry: The compound is used in the production of dyes and pigments for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate involves its interaction with molecular targets, such as proteins and nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their structure and function. This can result in alterations in cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate can be compared with other similar compounds, such as:

- 4-Methyl-2-phenyl-1-benzopyrylium chloride

- 4-Methyl-2-phenyl-1-benzopyrylium bromide

These compounds share similar structural features but differ in their counterions, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific interactions and applications, particularly in the context of its use as a dye .

Biologische Aktivität

4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate, also known as 4-methyl-2-phenylchromenylium tetrafluoroborate, is a pyrylium salt characterized by its unique chromenium structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a photosensitizer in photodynamic therapy (PDT) and its role in various biochemical applications.

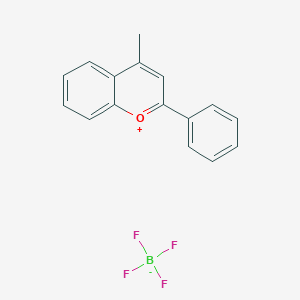

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzopyrylium core with a methyl and phenyl substituent, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it suitable for applications in photodynamic therapy, where it can selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissues. The mechanism involves the following steps:

- Light Absorption : The compound absorbs light energy, promoting electrons to higher energy states.

- ROS Generation : The excited state facilitates the generation of singlet oxygen and other ROS, which are cytotoxic to cells.

- Cellular Uptake : The compound's lipophilicity aids in cellular uptake, enhancing its therapeutic efficacy.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis via ROS |

| MCF-7 (Breast) | 7.5 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 6.0 | Mitochondrial dysfunction |

These results indicate that the compound effectively induces cell death through oxidative stress mechanisms.

Case Studies

- Photodynamic Therapy in Tumors : A study involving the application of this compound in PDT showed significant tumor reduction in murine models. The compound was administered intravenously and activated using a specific wavelength of light, leading to localized tumor destruction while sparing adjacent healthy tissues.

- Antimicrobial Activity : In another investigation, this compound exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by ROS generated during light activation.

Comparison with Other Pyrylium Compounds

The biological activity of this compound can be compared with other pyrylium salts:

| Compound | IC50 (µM) | Notable Activity |

|---|---|---|

| 4-Methyl-2-phenylpyrylium bromide | 8.0 | Moderate cytotoxicity |

| 2-Hydroxy-4-methylbenzopyrylium BF4 | 10.0 | Antioxidant properties |

This comparison illustrates that while similar compounds exhibit cytotoxic effects, this compound demonstrates superior efficacy in PDT applications.

Eigenschaften

IUPAC Name |

4-methyl-2-phenylchromenylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13O.BF4/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15;2-1(3,4)5/h2-11H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDYDKIUTZTTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[O+]C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583685 | |

| Record name | 4-Methyl-2-phenyl-1-benzopyran-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155614-08-7 | |

| Record name | 4-Methyl-2-phenyl-1-benzopyran-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.